
3-Amino-4,4-dimethylpent-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4-dimethylpent-2-enedinitrile is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amino group and two nitrile groups attached to a pentene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-dimethylpent-2-enedinitrile typically involves the reaction of 4,4-dimethylpent-2-ene-1,5-dinitrile with ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{4,4-dimethylpent-2-ene-1,5-dinitrile} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Substitution reactions can occur at the amino group or the nitrile groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-4,4-dimethylpent-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethylpent-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
- 3-Amino-4,4-dimethylpent-2-enedinitrile shares similarities with other nitrile-containing compounds such as 4,4-dimethylpent-2-enedinitrile and 3-amino-2-methylpent-2-enedinitrile.
Uniqueness:
- The presence of both amino and nitrile groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
(Z)-3-amino-4,4-dimethylpent-2-enedinitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-9)6(10)3-4-8/h3H,10H2,1-2H3/b6-3- |
InChI Key |
NWKLUKGXUUBGBD-UTCJRWHESA-N |
Isomeric SMILES |
CC(C)(C#N)/C(=C/C#N)/N |
Canonical SMILES |
CC(C)(C#N)C(=CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


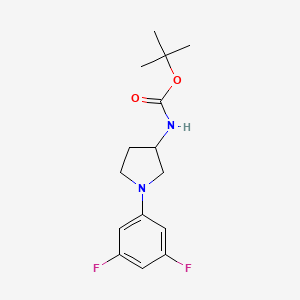
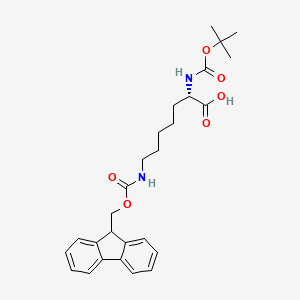

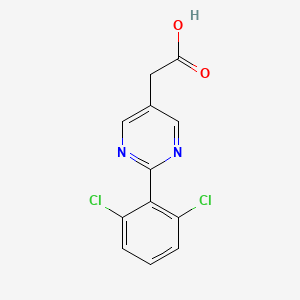
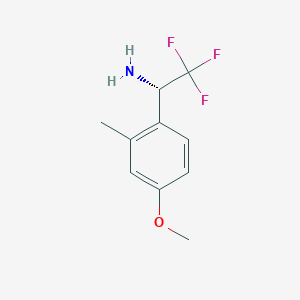

![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)

![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
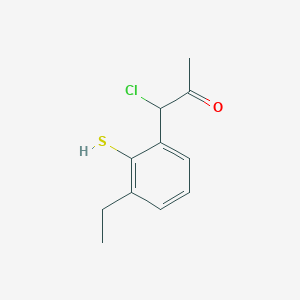


![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)
